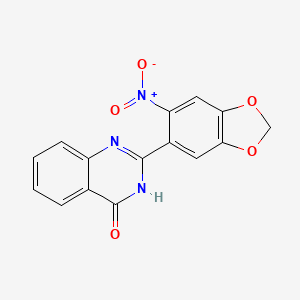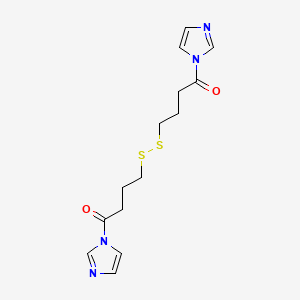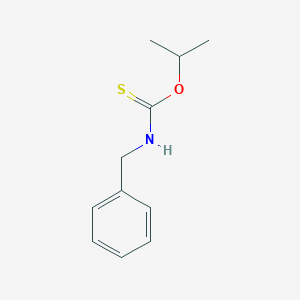
N-cyclopropyl-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-2-phenoxyacetamide is an organic compound with the molecular formula C11H13NO2 It is characterized by the presence of a cyclopropyl group attached to the nitrogen atom and a phenoxy group attached to the acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-phenoxyacetamide can be achieved through several methods. One common approach involves the reaction of cyclopropylamine with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Another method involves the use of N-hydroxy-2-phenoxyacetamide as an intermediate, which can undergo intramolecular cyclization to form the desired compound. This reaction can be catalyzed by polyphosphoric acid (PPA) or Lewis acids .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieving efficient production. Continuous flow reactors and other advanced techniques may be employed to enhance the scalability of the process.
化学反応の分析
Types of Reactions
N-cyclopropyl-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cyclopropyl-2-phenoxyacetic acid, while reduction may produce N-cyclopropyl-2-phenoxyethylamine.
科学的研究の応用
N-cyclopropyl-2-phenoxyacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a monoamine oxidase inhibitor, which could have implications for treating neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds, which are important in pharmaceuticals and agrochemicals.
Biological Studies: Its derivatives are investigated for their biological activities, including anticancer and antimicrobial properties.
作用機序
The mechanism of action of N-cyclopropyl-2-phenoxyacetamide involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, which may have therapeutic effects in conditions like depression and Parkinson’s disease .
類似化合物との比較
Similar Compounds
N-phenoxyacetamide: Lacks the cyclopropyl group, making it less sterically hindered and potentially less selective in its biological activity.
N-cyclopropyl-2-phenoxypropanamide: Similar structure but with an additional carbon in the acetamide chain, which may affect its reactivity and biological properties.
Uniqueness
N-cyclopropyl-2-phenoxyacetamide is unique due to the presence of both the cyclopropyl and phenoxy groups, which confer specific steric and electronic properties. These features can enhance its selectivity and potency as a monoamine oxidase inhibitor, making it a valuable compound for medicinal chemistry research .
特性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
N-cyclopropyl-2-phenoxyacetamide |
InChI |
InChI=1S/C11H13NO2/c13-11(12-9-6-7-9)8-14-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,12,13) |
InChIキー |
UJNKUXYGHXANSO-UHFFFAOYSA-N |
正規SMILES |
C1CC1NC(=O)COC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[(2,2'-dichloro-6-phenyl-4,5'-bipyrimidin-4'-yl)amino]phenyl}acetamide](/img/structure/B12499648.png)
![2-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B12499652.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12499656.png)
![2-Amino-7,7-dimethylfuro[3,4-B]pyridin-5(7H)-one](/img/structure/B12499661.png)
![methyl 3-({(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylidene}amino)-2-methylbenzoate](/img/structure/B12499665.png)

![Methyl 5-{[(4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499684.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12499691.png)

![N-[1-(4-ethyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide](/img/structure/B12499707.png)
![{[5-(3-Propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B12499713.png)



